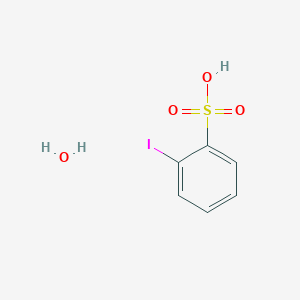

2-Iodobenzenesulfonic acid hydrate

Übersicht

Beschreibung

2-Iodobenzenesulfonic acid hydrate, also known as o-iodobenzenesulfonic acid, is a white solid . It is soluble in DMSO, MeOH, EtOH, CH3CN, CH3NO2, H2O, and less soluble in CHCl3, EtOAc, Et2O . It is supplied in dihydrate form .

Synthesis Analysis

The sodium or potassium salt of 2-iodobenzenesulfonic acid can be obtained from 2-aminobenzenesulfonic acid by the Sandmeyer reaction . 2-Iodobenzenesulfonic acid can be obtained via protonation with concentrated HCl or anion-exchange resin . Arene-substituted 2-iodobenzenesulfonic acid derivatives can also be prepared in a similar manner .Molecular Structure Analysis

The molecular formula of 2-iodobenzenesulfonic acid dihydrate is C6H9IO5S . Its average mass is 320.102 Da and its monoisotopic mass is 319.921539 Da .Chemical Reactions Analysis

2-Iodoxybenzenesulfonic Acid has been found to be an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with Oxone . It has also been used in the synthesis of isoflavones .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 344–345°C . It is soluble in DMSO, MeOH, EtOH, CH3CN, CH3NO2, H2O, and less soluble in CHCl3, EtOAc, Et2O . It is supplied in dihydrate form .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

2-Iodobenzenesulfonic acid hydrate is primarily utilized as a synthetic precursor in the preparation of hypervalent iodine compounds. These compounds are crucial in organic synthesis for various oxidative coupling reactions. Research highlights its role in the preparation and reductive decomposition of 2-iodoxybenzenesulfonic acid, showcasing its potential as an important oxidizing agent. The structural analysis of its decomposition product was established through single-crystal X-ray diffraction, underscoring its thermal instability and reactivity towards organic solvents (Koposov, Litvinov, Zhdankin, Ferguson, McDonald, Tykwinski, 2006).

Oxidative Applications

2-Iodobenzenesulfonic acid is crucial in the oxidative transformations of various organic compounds. Its derivative, 2-iodoxybenzenesulfonic acid (IBS), has been identified as a powerful hypervalent iodine(V) oxidant. It facilitates the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids under mild conditions, demonstrating its utility in enhancing the chemoselectivity and efficiency of oxidation processes (Mironova, Postnikov, Yusubova, Yoshimura, Wirth, Zhdankin, Nemykin, Yusubov, 2018).

Catalytic Applications

The compound has been employed as a pre-catalyst for catalytic alcohol oxidations, showcasing its versatility in facilitating various chemical transformations. The generation of 2-iodoxybenzenesulfonic acid (IBS) from 2-iodobenzenesulfonic acid in situ is particularly notable for its application in the highly chemoselective oxidation of alcohols. This reflects the compound's broader potential in synthetic organic chemistry for the development of efficient and selective oxidation methodologies (Uyanik, Ishihara, 2009).

Hydroxylative Dearomatization

A further application of 2-iodobenzenesulfonic acid derivatives is observed in the hydroxylative dearomatization of phenols, leading to the synthesis of natural products such as biscarvacrol and lacinilene C methyl ether. This process, catalyzed by modified 2-iodoxybenzenesulfonic acid, underscores the compound's utility in the selective activation and functionalization of aromatic compounds under mild conditions (Uyanik, Mutsuga, Ishihara, 2017).

Wirkmechanismus

Target of Action

It is known to be a powerful hypervalent iodine(v) oxidant , suggesting that it may interact with various biological molecules susceptible to oxidation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodobenzenesulfonic acid hydrate. Factors such as pH, temperature, and the presence of other molecules could potentially affect its reactivity and stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-iodobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKURGDXZAXBCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)O)I.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)

![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)